molecular formula C13H18 B8609603 (1-Methylcyclohexyl)benzene CAS No. 828-45-5

(1-Methylcyclohexyl)benzene

Cat. No.: B8609603
CAS No.: 828-45-5
M. Wt: 174.28 g/mol
InChI Key: RATMDIXKNCIQOD-UHFFFAOYSA-N
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Description

(1-Methylcyclohexyl)benzene is a useful research compound. Its molecular formula is C13H18 and its molecular weight is 174.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

828-45-5

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

(1-methylcyclohexyl)benzene

InChI

InChI=1S/C13H18/c1-13(10-6-3-7-11-13)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

RATMDIXKNCIQOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

940 g (about 12.0 mole) of benzene was charged into a 3 L 4-necked flask and cooled to below 5° C. in an ice bath, followed by the addition of 1080 g (about 10.5 moles) of 95 concentrated sulfuric acid. The mixture was further cooled until the interior of the reaction vessel was cooled to below 5° C., followed by the addition of a mixture of 550 g (about 4.8 moles) of 2-methylcyclohexanol and 400 g (about 3.8 moles) of benzene in droplets over 5 hours. Thereafter, the reaction was continued for 2 hours. The reaction solution was transferred into a 5 L separatory funnel to separate the sulfuric acid phase. 1 L of pure water was then added to the solution 5 times so as to dissolve and remove the by-products and other impurities. The resulting solution was made alkali with 1% aqueous solution of sodium hydroxide, followed by the addition of 1 L of water until the aqueous phase was made neutral. After the separation of the aqueous phase, the remaining was dehydrated with sodium sulfate anhydride, followed by removal of the light fractions and the excess benzene under at a temperature of 100° C. and pressure of 0.4 kPa (3 mmHg) thereby obtaining about 900 g of crude 1-phenyl-1-methylcyclohexane. This was subjected to vacuum distillation thereby obtaining 800 g of a fraction having a boiling point of 119.7 to 120.5° C. at a pressure of 0.4 kPa (3 mmHg). The fraction was charged into a 2 L autoclave, followed by the addition of 8 g of a nickel-based hydrogenating catalyst. The reaction was carried out at a temperature of 150° C. and at a maximum pressure of 6.86×106 Pa (70 kg/cm2) until the absorption of hydrogen did not occurred. Thereafter, the catalyst was removed thereby obtaining about 820 g of the targeted product represented by the formula
Quantity
940 g
Type
reactant
Reaction Step One
[Compound]
Name
95
Quantity
1080 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
550 g
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixed solution of 75.0 ml (632 mmol) of 1-methyl-1-cyclohexene and 56.4 ml (632 mmol) of benzene was added at 0° C. dropwise to 225.6 ml (2.53 mol) benzene solution of 231 g (2.36 mol) of sulfuric acid spending 1.5 hours, followed by stirring at 0° C. for 1.5 hours. The reaction solution was quenched by adding 300 ml of water, and the water layer was separated. The thus obtained organic layer was washed with 100 ml of saturated sodium hydrogen carbonate aqueous solution, 100 ml of water and 100 ml of saturated brine and dried with anhydrous sodium sulfate. After filtering the desiccant, the filtrate was concentrated to obtain crude 1-methylcyclohexylbenzene. By purifying the thus obtained crude 1-methylcyclohexylbenzene by distillation under a reduced pressure (from 110 to 113° C./10 mmHg), 40.2 g of the specified substance was obtained with a yield of 36.5%.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
56.4 mL
Type
reactant
Reaction Step One
Quantity
225.6 mL
Type
reactant
Reaction Step One
Quantity
231 g
Type
reactant
Reaction Step One

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